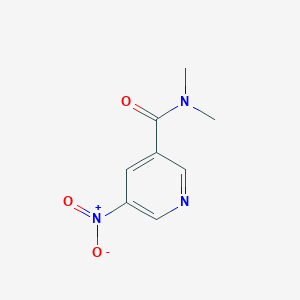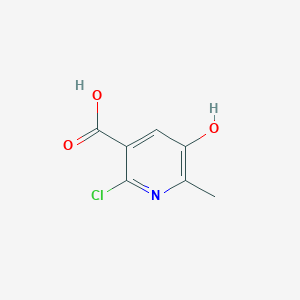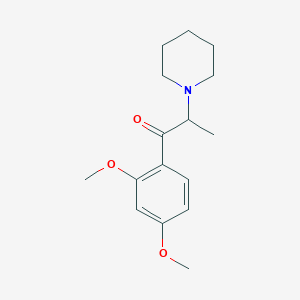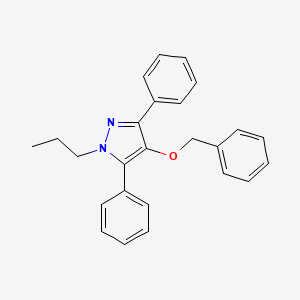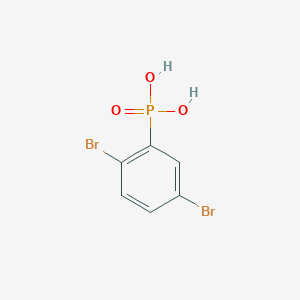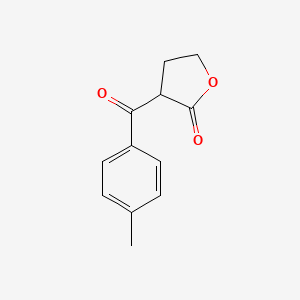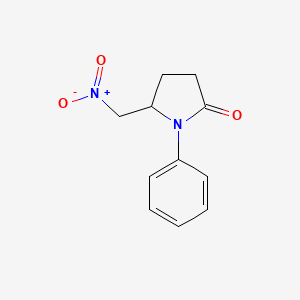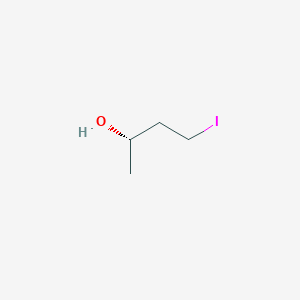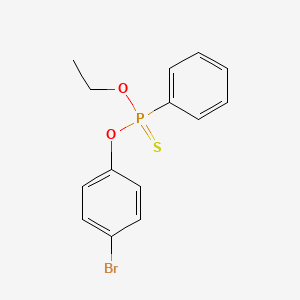![molecular formula C10H11Cl7 B14616560 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 57981-30-3](/img/structure/B14616560.png)
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by multiple chlorine atoms and a bicyclic heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms into the precursor molecules.
Cyclization: Formation of the bicyclic heptane structure through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and cyclization reactions, optimized for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Removal of chlorine atoms or reduction of other functional groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated ketones or alcohols, while substitution could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane could have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigation of its pharmacological properties or as a lead compound for drug development.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action for 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular metabolism or structural integrity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated compound with different structural features.
Hexachlorocyclohexane: A chlorinated cycloalkane with distinct chemical properties.
Uniqueness
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[22
Propiedades
Número CAS |
57981-30-3 |
|---|---|
Fórmula molecular |
C10H11Cl7 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2,5,6-trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c11-2-9(3-12)4-1-5(7(14)6(4)13)10(9,17)8(15)16/h4-8H,1-3H2 |
Clave InChI |
CLHAONQDERLQBW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C1C(C2(CCl)CCl)(C(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


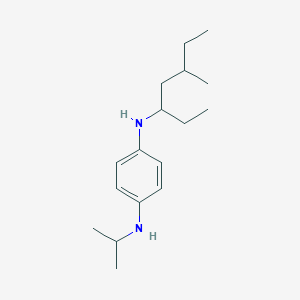
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
